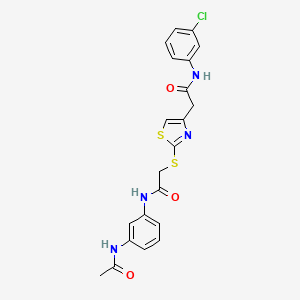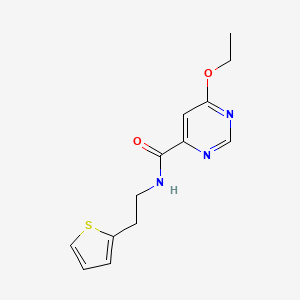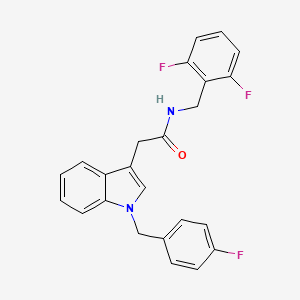![molecular formula C13H14N2O2 B2748867 N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide CAS No. 2411288-39-4](/img/structure/B2748867.png)
N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research for studying the endocannabinoid system. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, and has been found to have similar effects on the body.
Wirkmechanismus
CP 55,940 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor. This binding activates a signaling cascade that leads to the modulation of various cellular processes. CP 55,940 has been found to have a high affinity for the CB1 receptor, which allows it to bind to the receptor with high specificity and potency.
Biochemical and Physiological Effects:
CP 55,940 has been found to have a wide range of biochemical and physiological effects. In the central nervous system, this compound has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). CP 55,940 has also been found to have analgesic, anxiolytic, and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CP 55,940 has several advantages for use in laboratory experiments. It has high affinity and selectivity for the CB1 receptor, which allows for the study of the endocannabinoid system with high specificity. CP 55,940 is also highly stable and can be easily synthesized in large quantities. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research involving CP 55,940. One area of interest is the study of its effects on the immune system and its potential as an immunomodulatory agent. Another area of interest is the study of its effects on neuroinflammation and its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CP 55,940 in order to optimize its use in laboratory experiments.
Synthesemethoden
CP 55,940 is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the condensation of 3-cyanophenylacetic acid with 2-bromoethanol to form 2-(3-cyanophenyl)-2-hydroxyethyl acetic acid. This intermediate compound is then reacted with phosphorus oxychloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with N-methylprop-2-enamide to produce CP 55,940.
Wissenschaftliche Forschungsanwendungen
CP 55,940 has been used extensively in scientific research to study the endocannabinoid system, which plays a crucial role in many physiological processes such as pain sensation, appetite, and mood regulation. This compound has been found to have high affinity and selectivity for the cannabinoid CB1 receptor, which is primarily found in the central nervous system. CP 55,940 has also been used to study the role of the endocannabinoid system in various diseases such as cancer, epilepsy, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(17)15(2)9-12(16)11-6-4-5-10(7-11)8-14/h3-7,12,16H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHBQWDZICABHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC=CC(=C1)C#N)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)


![4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2748787.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)
![Methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2748791.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2748794.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748796.png)
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2748799.png)

![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)
![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)
